Cas no 2227939-75-3 (3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione)
3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione
- 2227939-75-3
- 3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione
- EN300-2006315
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- Inchi: 1S/C7H15NO2S/c1-6(8)4-7-2-3-11(9,10)5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1
- InChI Key: HROMHEAJLGGLLX-PKPIPKONSA-N
- SMILES: S1(CCC(C[C@H](C)N)C1)(=O)=O
Computed Properties
- Exact Mass: 177.08234989g/mol
- Monoisotopic Mass: 177.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 68.5Ų
3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006315-0.05g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 0.05g |
$1188.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-0.1g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 0.1g |
$1244.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-0.25g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 0.25g |
$1300.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-0.5g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 0.5g |
$1357.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-1.0g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 1g |
$2412.0 | 2023-05-27 | ||
| Enamine | EN300-2006315-2.5g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 2.5g |
$2771.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-5.0g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 5g |
$6996.0 | 2023-05-27 | ||
| Enamine | EN300-2006315-10.0g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 10g |
$10375.0 | 2023-05-27 | ||
| Enamine | EN300-2006315-1g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 1g |
$1414.0 | 2023-09-16 | ||
| Enamine | EN300-2006315-5g |
3-[(2S)-2-aminopropyl]-1lambda6-thiolane-1,1-dione |
2227939-75-3 | 5g |
$4102.0 | 2023-09-16 |
3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-(2S)-2-aminopropyl-1lambda6-thiolane-1,1-dione
Professional Introduction to Compound with CAS No. 2227939-75-3 and Product Name: 3-(2S)-2-aminopropyl-1λ6-thiolane-1,1-dione
The compound identified by the CAS number 2227939-75-3 and the product name 3-(2S)-2-aminopropyl-1λ6-thiolane-1,1-dione represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This compound belongs to a class of molecules known as thiolanes, which are cyclic sulfides featuring a sulfur atom in a five-membered ring structure. The presence of the (2S) configuration indicates a specific stereochemical arrangement, which is crucial for its potential applications in drug development and synthetic chemistry.
Thiolanes are particularly interesting due to their ability to undergo ring-opening reactions under various conditions, making them versatile building blocks for more complex molecular architectures. The 1λ6-thiolane moiety suggests a unique conformational flexibility, which can be exploited in the design of novel therapeutic agents. This flexibility is often harnessed in medicinal chemistry to enhance binding affinity and selectivity, key factors in drug efficacy.
The 3-(2S)-2-aminopropyl substituent further adds to the compound's complexity and functionality. The amino group (-NH₂) is a well-known pharmacophore, frequently incorporated into drugs due to its ability to form hydrogen bonds and interact with biological targets. The propyl chain provides an aliphatic extension that can influence solubility, metabolic stability, and pharmacokinetic properties. The specific stereochemistry at the second carbon atom ((2S) configuration) ensures that the compound exhibits enantioselective behavior, which is critical for many pharmaceutical applications where one enantiomer may be therapeutically active while the other could be inactive or even harmful.
In recent years, there has been growing interest in the development of chiral thiolanes as scaffolds for drug discovery. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and neurology. For instance, studies have demonstrated that thiolane derivatives can modulate enzyme activity by selectively binding to specific stereoisomers of target proteins. This selectivity is often achieved through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-stacking interactions.
The 1λ6-thiolane core of this compound allows for facile functionalization at multiple positions, enabling the synthesis of a diverse library of derivatives. Such libraries are invaluable tools in high-throughput screening programs aimed at identifying novel lead compounds. The ability to introduce different substituents while maintaining the chiral center intact provides chemists with a high degree of control over the compound's properties.
Recent advancements in synthetic methodologies have made it possible to access complex thiolane derivatives more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing these molecules with high enantioselectivity. These methods not only improve yield but also reduce the environmental impact of synthesis by minimizing waste and energy consumption.
The pharmaceutical industry has recognized the potential of thiolanes as versatile intermediates for drug development. Several clinical trials have been conducted or are ongoing to evaluate the efficacy and safety of thiolane-based drugs. These trials often focus on diseases where enantioselective therapy is expected to provide significant benefits over non-stereoselective approaches. For example, researchers have explored thiolane derivatives as inhibitors of kinases and other enzymes involved in cancer progression.
Beyond their applications in drug discovery, thiolanes have found utility in materials science and catalysis. Their unique structural features make them suitable candidates for designing novel polymers with enhanced mechanical properties or for developing new catalysts that can facilitate important chemical transformations under mild conditions.
The synthesis of 3-(2S)-2-aminopropyl-1λ6-thiolane-1,1-dione involves multiple steps that require careful optimization to ensure high yield and purity. Key considerations include selecting appropriate protecting groups for functional groups that need to be installed later in the synthetic sequence. Additionally, maintaining stereochemical integrity throughout the synthesis is essential given the importance of the (2S) configuration for biological activity.
Once synthesized, this compound can be further modified through various chemical reactions such as nucleophilic substitution, alkylation, or oxidation-reduction processes. These modifications allow chemists to fine-tune its properties for specific applications. For example, introducing additional polar groups can enhance water solubility if an aqueous-based formulation is desired.
The growing body of research on thiolanes underscores their significance as molecular building blocks in modern chemistry. As new synthetic strategies continue to emerge, it is likely that we will see even more innovative applications of these compounds in both academic research and industrial settings.
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